molecular formula C26H22FN3O2 B2425731 (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1211740-06-5

(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2425731
CAS RN: 1211740-06-5
M. Wt: 427.479
InChI Key: YVHZWBJDXXLDBE-UHFFFAOYSA-N
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Description

(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C26H22FN3O2 and its molecular weight is 427.479. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Compounds with complex heterocyclic structures, including those similar to the specified compound, are often synthesized to explore their chemical properties and potential biological activities. For example, the synthesis and structural exploration of a novel bioactive heterocycle, detailed through techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, reveal insights into the antiproliferative activity and intermolecular interactions within the crystal structure, demonstrating the compound's stability and potential for further biological evaluation (Benaka Prasad et al., 2018).

Antitumor Activity

Research on related compounds has also been conducted to evaluate their antitumor activities. For instance, a study on the synthesis, crystal structure, and antitumor activity of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed distinct inhibition on the proliferation of various cancer cell lines, indicating the therapeutic potential of such compounds in cancer treatment (Zhi-hua Tang & W. Fu, 2018).

Photoreactivity and Application in Synthesis

The photoreactivity of certain heterocyclic compounds has been leveraged for the synthesis of novel compounds through light-induced reactions. An investigation into the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloaddition highlights the potential of using such reactions for synthesizing pyrazole-fused quinones, offering a green and efficient method for producing structurally diverse compounds with potential applications in material science and pharmaceutical chemistry (Yang He et al., 2021).

Antimicrobial Activity

Additionally, similar compounds have been synthesized and evaluated for their antimicrobial activity. The synthesis and screening of fluoro-substituted pyrazolyl benzoxazoles, for example, demonstrated significant antibacterial and antifungal activities, underscoring the potential of such compounds in developing new antimicrobial agents (R. Jadhav, A. Nikumbh, & B. Karale, 2015).

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c27-22-10-12-23(13-11-22)30-17-24(32-18-19-6-2-1-3-7-19)25(28-30)26(31)29-15-14-20-8-4-5-9-21(20)16-29/h1-13,17H,14-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHZWBJDXXLDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NN(C=C3OCC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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